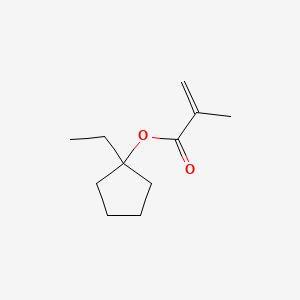

1-Ethylcyclopentyl methacrylate

Cat. No. B1592276

Key on ui cas rn:

266308-58-1

M. Wt: 182.26 g/mol

InChI Key: FMEBJQQRPGHVOR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08722825B2

Procedure details

A photoresist polymer for use in the lithographic evaluations (below) is prepared according to the following procedure. A solution of 1-isopropyl-adamantanyl methacrylate (IAM) (20 mmol), 1-ethylcyclopentyl methacrylate (ECPMA) (20 mmol), 2-oxo-tetrahydro-furan-3-yl methacrylate (α-GBLMA) (30 mmol), 3-oxo-4,10-dioxa-tricyclo[5.2.1.02,6]dec-8(or 9)-yl methacrylate (ODOTMA) (20 mmol), and 3-hydroxy-adamantanyl methacrylate (HAMA) (10 mmol) dissolved in 30 g of tetrahydrofuran (THF) is degassed by bubbling with nitrogen and charged to a 500 ml flask equipped with a condenser, nitrogen inlet and mechanical stirrer along with an additional 10 g of degassed THF. The solution is brought to reflux, and 5 g of dimethyl-2,2-azodiisobutyrate is dissolved in 5 g of THF and charged in to the flask. The polymerization mixture is then stirred for about 4 hours at reflux, after which time the reaction is diluted with 5 g of THF and the polymerization mixture cooled to room temperature. The polymer is precipitated by addition to 1.0 L of isopropanol, collected by filtration, re-precipitated by dissolving in 50 g THF and addition to another 1.0 L isopropanol, and collected and dried under vacuum at 45° C. for 48 h. to yield photoresist polymer poly(IAM/ECPMA/α-GBLMA/ODOTMA/HAMA). Mw=9,000.

Name

1-isopropyl-adamantanyl methacrylate

Quantity

20 mmol

Type

reactant

Reaction Step One

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:6][CH:7]1[CH:14]2[CH2:15][CH:10]3[CH2:11][CH:12]([CH2:16][C:8]1([CH:17]([CH3:19])[CH3:18])[CH2:9]3)[CH2:13]2)(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:20]([O:25][C:26]1([CH2:31][CH3:32])[CH2:30][CH2:29][CH2:28][CH2:27]1)(=[O:24])[C:21]([CH3:23])=[CH2:22].C(OC1CCOC1=O)(=O)C(C)=C.[C:45]([O:50][C:51]12[CH2:60][CH:55]3[CH2:56][CH:57]([CH2:59][C:53]([OH:61])([CH2:54]3)[CH2:52]1)[CH2:58]2)(=[O:49])[C:46]([CH3:48])=[CH2:47]>O1CCCC1>[C:1]([O:6][CH:7]1[CH:14]2[CH2:13][CH:12]3[CH2:11][CH:10]([CH2:9][C:8]1([CH:17]([CH3:19])[CH3:18])[CH2:16]3)[CH2:15]2)(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:20]([O:25][C:26]1([CH2:31][CH3:32])[CH2:30][CH2:29][CH2:28][CH2:27]1)(=[O:24])[C:21]([CH3:23])=[CH2:22].[C:45]([O:50][C:51]12[CH2:58][CH:57]3[CH2:56][CH:55]([CH2:54][C:53]([OH:61])([CH2:59]3)[CH2:52]1)[CH2:60]2)(=[O:49])[C:46]([CH3:48])=[CH2:47] |f:5.6|

|

Inputs

Step One

|

Name

|

1-isopropyl-adamantanyl methacrylate

|

|

Quantity

|

20 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OC1C2(CC3CC(CC1C3)C2)C(C)C

|

|

Name

|

|

|

Quantity

|

20 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OC1(CCCC1)CC

|

|

Name

|

|

|

Quantity

|

30 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OC1C(OCC1)=O

|

|

Name

|

|

|

Quantity

|

10 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OC12CC3(CC(CC(C1)C3)C2)O

|

|

Name

|

|

|

Quantity

|

30 g

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The polymerization mixture is then stirred for about 4 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A photoresist polymer for use in the lithographic evaluations (below) is prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is degassed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by bubbling with nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged to a 500 ml flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a condenser, nitrogen inlet and mechanical stirrer along with an additional 10 g of degassed THF

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

5 g of dimethyl-2,2-azodiisobutyrate is dissolved in 5 g of THF

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged in to the flask

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after which time the reaction is diluted with 5 g of THF

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The polymer is precipitated by addition to 1.0 L of isopropanol

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

re-precipitated

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

by dissolving in 50 g THF

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

addition to another 1.0 L isopropanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum at 45° C. for 48 h.

|

|

Duration

|

48 h

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |